molecular formula C11H21FN2O2 B8266172 tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate

tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate

Cat. No.: B8266172
M. Wt: 232.29 g/mol
InChI Key: DMVHTPKYWKOOPU-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate is a chemical compound with the molecular formula C11H21FN2O2. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Preparation Methods

The synthesis of tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate typically involves a multi-step process. One common method includes the reaction of tert-butyl azetidine-3-carboxylate with 3-fluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The fluoropropyl group allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate can be compared with other similar compounds such as:

    tert-Butyl (1-(3-chloropropyl)azetidin-3-yl)carbamate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl (1-(3-bromopropyl)azetidin-3-yl)carbamate: Similar structure but with a bromine atom instead of fluorine.

    tert-Butyl (1-(3-iodopropyl)azetidin-3-yl)carbamate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs .

Properties

IUPAC Name

tert-butyl N-[1-(3-fluoropropyl)azetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)13-9-7-14(8-9)6-4-5-12/h9H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVHTPKYWKOOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)CCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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